molecular formula C7H7BrClNO B13562663 2-(Aminomethyl)-6-bromo-4-chlorophenol

2-(Aminomethyl)-6-bromo-4-chlorophenol

Cat. No.: B13562663
M. Wt: 236.49 g/mol
InChI Key: NSTBCDSWGGLEGD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol ring substituted with an aminomethyl group, a bromine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-bromo-4-chlorophenol typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the aminomethyl group, and subsequent halogenation to add the bromine and chlorine atoms . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone structure.

    Reduction: The compound can be reduced to modify the aminomethyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-(Aminomethyl)-6-bromo-4-chlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-bromo-4-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenols and aminomethyl-substituted phenols. Examples are 2-(Aminomethyl)-4-chlorophenol and 2-(Aminomethyl)-6-bromo-phenol.

Uniqueness

What sets 2-(Aminomethyl)-6-bromo-4-chlorophenol apart is the specific combination of substituents on the phenol ring, which imparts unique chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its antimicrobial properties compared to compounds with only one halogen atom .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-(aminomethyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C7H7BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H,3,10H2

InChI Key

NSTBCDSWGGLEGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)O)Br)Cl

Origin of Product

United States

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